Home > Products > Screening Compounds P96753 > myeloproliferative leukemia K protein
myeloproliferative leukemia K protein - 147603-80-3

myeloproliferative leukemia K protein

Catalog Number: EVT-1519026
CAS Number: 147603-80-3
Molecular Formula: C24H43N3O8SSi2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myeloproliferative leukemia K protein, commonly associated with myeloproliferative neoplasms, is a significant protein involved in various hematological malignancies. Myeloproliferative neoplasms are characterized by the excessive production of blood cells due to the clonal proliferation of hematopoietic stem cells. The primary mutations implicated in these conditions include those in the Janus kinase 2 gene, calreticulin gene, and myeloproliferative leukemia virus oncogene, which lead to aberrant activation of signaling pathways that regulate cell growth and differentiation .

Source and Classification

Myeloproliferative leukemia K protein is classified under myeloproliferative neoplasms, which include several disorders such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. These disorders are further categorized based on genetic mutations and clinical features according to the World Health Organization classification. The classification emphasizes the role of driver mutations in JAK2, CALR, and MPL genes as critical factors in the pathogenesis of these diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of myeloproliferative leukemia K protein typically involves recombinant DNA technology. This process includes:

  1. Gene Cloning: The gene coding for the myeloproliferative leukemia K protein is cloned into an expression vector.
  2. Transformation: The vector is introduced into a host cell system (commonly Escherichia coli or mammalian cells) for protein expression.
  3. Protein Expression: The transformed cells are cultured under conditions optimized for high-level expression of the target protein.
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography or ion exchange chromatography to achieve a high degree of purity for subsequent analysis .
Molecular Structure Analysis

Structure and Data

The myeloproliferative leukemia K protein exhibits a complex three-dimensional structure that is crucial for its function. Structural studies using X-ray crystallography or nuclear magnetic resonance spectroscopy reveal:

Chemical Reactions Analysis

Reactions and Technical Details

The biochemical activity of myeloproliferative leukemia K protein primarily involves phosphorylation reactions that activate downstream signaling pathways:

  1. Substrate Phosphorylation: The activated myeloproliferative leukemia K protein phosphorylates tyrosine residues on target proteins, which is essential for propagating growth signals.
  2. Signal Transduction Pathways: These phosphorylation events activate several pathways including the JAK/STAT pathway, leading to increased cell proliferation and survival.

These reactions are critical in understanding how aberrant signaling contributes to the development of myeloproliferative neoplasms .

Mechanism of Action

Process and Data

The mechanism of action of myeloproliferative leukemia K protein involves:

  1. Activation of Cytokine Receptors: Mutations lead to constitutive activation of cytokine receptors, which normally require ligand binding for activation.
  2. Signal Transduction: This activation triggers downstream signaling cascades, particularly through the JAK/STAT pathway, resulting in enhanced transcription of genes associated with cell proliferation.
  3. Clonal Expansion: The persistent activation promotes clonal expansion of hematopoietic stem cells, contributing to the pathogenesis of myeloproliferative neoplasms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of myeloproliferative leukemia K protein include:

  • Molecular Weight: Approximately 115 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within a neutral pH range.

Chemical properties involve:

  • Stability: The protein is stable under physiological conditions but may denature under extreme pH or temperature.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Analyses such as circular dichroism spectroscopy can provide insights into its secondary structure content .

Applications

Scientific Uses

Myeloproliferative leukemia K protein has several important applications in scientific research and clinical settings:

  • Biomarker Development: It serves as a biomarker for diagnosing specific types of myeloproliferative neoplasms.
  • Therapeutic Targets: Understanding its role in signal transduction pathways has led to the development of targeted therapies, such as JAK inhibitors (e.g., ruxolitinib), which are used to treat patients with these malignancies.
  • Research Tool: It is used extensively in research to study hematopoiesis and the molecular mechanisms underlying blood cancers .

This comprehensive overview highlights the significance of myeloproliferative leukemia K protein in both basic research and clinical practice related to hematological malignancies.

Introduction to Myeloproliferative Leukemia K Protein (MPL)

Molecular Characterization and Structural Biology of MPL

Gene Structure and Expression

The human MPL gene spans approximately 17 kilobases on chromosome 1p34.2, comprising 12 exons that encode a 635-amino acid transmembrane glycoprotein. The murine homolog, located on chromosome 4, shares significant structural and functional conservation. MPL expression is predominantly restricted to hematopoietic tissues, with highest density on megakaryocytes, megakaryocytic precursors, platelets, and multipotent hematopoietic stem cells (HSCs). Lower expression levels occur in CD34+ progenitor cells and endothelial cells. This lineage-specific expression underscores its specialized role in megakaryocyte development and platelet biogenesis [1] [10].

Protein Architecture and Domains

MPL belongs to the type I cytokine receptor family and exhibits a characteristic modular structure:

  • Extracellular Domain: Contains two cytokine receptor homology (CRH) domains (D1 and D2), featuring the canonical WSXWS motif essential for TPO binding and receptor stability. The N-terminal domain (D1) mediates initial ligand contact, while D2 facilitates high-affinity binding.
  • Transmembrane Domain: A single-pass α-helix anchoring the receptor within the plasma membrane.
  • Intracellular Domain: Lacks intrinsic kinase activity but possesses two conserved box motifs (Box1 and Box2). Box1 mediates constitutive association with Janus kinases (JAKs), particularly JAK2, while Box2 regulates downstream signal transduction efficiency [1] [5].

Table 2: Structural Domains of MPL Protein

DomainLocationKey Structural FeaturesFunctional Role
ExtracellularAmino acids 1-491Two CRH domains (D1/D2), WSXWS motifThrombopoietin binding
TransmembraneAmino acids 492-515Hydrophobic α-helixMembrane anchoring
IntracellularAmino acids 516-635Box1 (amino acids 543-550), Box2 (amino acids 571-581)JAK2 binding, Signal transduction

Pathogenic Mutations

Somatic mutations in MPL cluster predominantly within exon 10, affecting the transmembrane and juxtamembrane regions:

  • W515 Mutations: Tryptophan-to-leucine/lysine/alanine substitutions (e.g., W515L, W515K) disrupt receptor autoinhibition. These substitutions induce ligand-independent dimerization and constitutive JAK2 activation.
  • S505N Mutation: A germline-activating mutation causing spontaneous receptor dimerization.
  • Inactivating Mutations: Frameshift or nonsense mutations (e.g., in familial aplastic anemia) impair receptor trafficking or ligand binding, leading to thrombocytopenia [1] [6] [9].

Table 3: Clinically Significant MPL Mutations

MutationDomain AffectedMechanism of DysregulationAssociated Disorders
W515L/KTransmembraneLigand-independent dimerizationEssential Thrombocythemia (ET), Primary Myelofibrosis (PMF)
S505NTransmembraneSpontaneous dimerizationFamilial Thrombocytosis
Inactivating (e.g., truncations)Extracellular/IntracellularImpaired ligand binding or signalingCongenital Amegakaryocytic Thrombocytopenia, Familial Aplastic Anemia

Historical Discovery and Evolutionary Conservation

Identification and Cloning

MPL's discovery originated from the isolation of the v-mpl oncogene from the murine myeloproliferative leukemia virus (MPLV) in 1990. This retrovirus induced rapid leukemia in mice by immortalizing hematopoietic progenitors. The viral oncogene was found to encode a truncated, constitutively active version of a cellular receptor. In 1992, the human homolog, c-mpl, was cloned. Sequence analysis revealed homology with the hematopoietic cytokine receptor superfamily, particularly the erythropoietin receptor, suggesting a role in blood cell regulation. Anti-sense oligonucleotide studies confirmed c-mpl's critical role in megakaryocyte colony formation [1] [7].

Ligand Discovery and Receptor Validation

The identity of MPL's ligand remained elusive until 1994, when thrombopoietin (TPO) was independently purified and cloned by four research groups. TPO binding studies demonstrated that MPL dimerization induced rapid phosphorylation of JAK2 and STAT transcription factors. Genetic validation came from Mpl knockout mice, which exhibited severe thrombocytopenia and reduced numbers of megakaryocyte progenitors, confirming MPL as the physiological TPO receptor essential for thrombopoiesis [1] [10].

Evolutionary Conservation

MPL exhibits remarkable cross-species conservation. The murine and human proteins share 82% amino acid identity, particularly within the intracellular signaling domains. Functional conservation is evident, as murine v-mpl transforms human hematopoietic cells, and human TPO activates murine MPL. This conservation underscores MPL's fundamental role in vertebrate hematopoiesis and facilitated translational studies using murine models of MPNs [1] [9].

Role in Hematopoietic Regulation and Signal Transduction

Thrombopoietin Binding and Receptor Activation

TPO, primarily synthesized in the liver, kidneys, and bone marrow stroma, circulates as a 70-kDa glycoprotein. Its binding to MPL occurs via a two-step mechanism: initial low-affinity interaction with the D1 domain, followed by high-affinity engagement involving D2 and the WSXWS motif. Binding induces conformational changes that drive MPL dimerization or oligomerization. This event relieves autoinhibition exerted by the pseudokinase (JH2) domain of constitutively associated JAK2, triggering transphosphorylation of JAK2 activation loops (Y1007/Y1008) [1] [5] [10].

Downstream Signaling Pathways

Activated JAK2 phosphorylates tyrosine residues within MPL's intracellular domain, creating docking sites for SH2-containing signaling molecules:

  • JAK/STAT Pathway: STAT3 and STAT5 are recruited and phosphorylated, forming dimers that translocate to the nucleus to induce transcription of target genes (e.g., BCL-XL, PIM1) promoting survival and proliferation.
  • MAPK/ERK Pathway: GRB2/SOS recruitment activates RAS, leading to ERK phosphorylation and driving mitogenic responses.
  • PI3K/AKT Pathway: Phosphorylated Y625/Y630 motifs recruit PI3K, generating PIP3 and activating AKT/mTOR to enhance cell survival and protein synthesis.
  • Adaptor Proteins: SHC and SHIP phosphorylation modulates secondary messenger systems and cytoskeletal reorganization in megakaryocytes [1] [5] [6].

Table 4: Key Signaling Molecules Downstream of Activated MPL

Signaling PathwayKey EffectorsBiological Functions in Hematopoiesis
JAK/STATJAK2, STAT3, STAT5Proliferation, Anti-apoptosis (BCL2/BCL-XL upregulation)
RAS/MAPKGRB2, SOS, RAS, RAF, ERKMitogenesis, Differentiation
PI3K/AKTPI3K, AKT, mTORSurvival, Metabolism, Protein synthesis
Negative RegulationSOCS1/3, CIS, SHIPSignal attenuation, Ubiquitin-mediated degradation

Negative Regulation Mechanisms

MPL signaling is tightly controlled to prevent hyperactivity:

  • SOCS Proteins: Cytokine-inducible SH2-containing proteins (SOCS1/3) bind phosphorylated JAK2 or MPL, inhibiting kinase activity and targeting complexes for proteasomal degradation.
  • Receptor Internalization: TPO-bound MPL undergoes endocytosis via clathrin-coated pits. Within endosomes, MPL is dephosphorylated or degraded, while TPO is catabolized.
  • Platelet Clearance: Circulating platelets express MPL, acting as a "sink" for TPO. Increased platelet mass enhances TPO clearance, creating a feedback loop that maintains platelet homeostasis [1] [10].

Pathological Signaling in Myeloproliferative Neoplasms

Activating MPL mutations (e.g., W515L/K) induce ligand-independent dimerization, causing constitutive JAK/STAT signaling. This results in:

  • Hyperproliferation of Megakaryocytes: Aberrant megakaryocyte differentiation and platelet overproduction in ET.
  • Bone Marrow Fibrosis: MPL activation on monocytes induces fibrocyte differentiation through STAT-dependent pathways, secreting TGF-β and collagen, driving myelofibrosis in PMF. SLAMF7highMPLhigh monocytes are elevated in myelofibrosis patients and serve as fibrocyte precursors [3] [6] [9].
  • Clonal Dominance: Mutant MPL clones outcompete wild-type HSCs due to heightened survival signals, facilitating disease progression. Co-occurring mutations in TET2, ASXL1, or TP53 further accelerate leukemic transformation [9] [6].

Properties

CAS Number

147603-80-3

Product Name

myeloproliferative leukemia K protein

Molecular Formula

C24H43N3O8SSi2

Synonyms

myeloproliferative leukemia K protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.